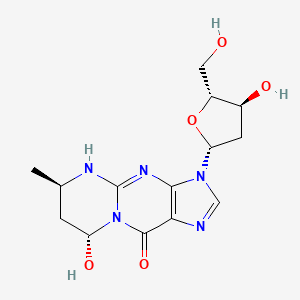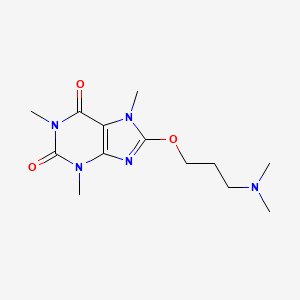
酞菁钴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
酞菁钴(II) 是一种配位化合物,化学式为 C₃₂H₁₆CoN₈。它属于酞菁家族,该家族是与卟啉结构相似的环状化合物。 酞菁钴(II) 以其强烈的蓝绿色而闻名,由于其稳定性、电子性质和催化活性,它被广泛应用于各种领域 .
科学研究应用
酞菁钴(II) 在科学研究中有着广泛的应用:
作用机制
酞菁钴(II) 的作用机制与其与各种底物配位并促进电子转移过程的能力有关。在催化反应中,钴中心在活化底物和促进电子转移方面起着至关重要的作用。 例如,在酚类化合物的氧化过程中,钴中心可以活化分子氧,导致形成氧化底物的活性氧 .
生化分析
Biochemical Properties
Cobalt phthalocyanin plays a crucial role in biochemical reactions, particularly in electrocatalysis and redox reactions. It interacts with various enzymes, proteins, and biomolecules, facilitating electron transfer processes. For instance, cobalt phthalocyanin has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity in oxidation reactions . Additionally, it can bind to proteins such as hemoglobin, altering their redox states and influencing oxygen transport and storage . These interactions are primarily driven by the coordination of the cobalt ion with the active sites of the enzymes and proteins, leading to changes in their electronic and structural properties.
Cellular Effects
Cobalt phthalocyanin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt phthalocyanin has been found to activate the hypoxia-inducible factor (HIF) pathway, leading to increased expression of genes involved in angiogenesis and erythropoiesis . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, such as lactate dehydrogenase and pyruvate kinase, thereby influencing glycolysis and oxidative phosphorylation . These effects highlight the potential of cobalt phthalocyanin as a modulator of cellular functions and a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of cobalt phthalocyanin involves its ability to bind to biomolecules, inhibit or activate enzymes, and modulate gene expression. At the molecular level, cobalt phthalocyanin can coordinate with the active sites of enzymes, leading to changes in their catalytic activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, thereby affecting neurotransmission . Additionally, cobalt phthalocyanin can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . These molecular interactions underpin the diverse biochemical effects of cobalt phthalocyanin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt phthalocyanin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that cobalt phthalocyanin is relatively stable under physiological conditions, maintaining its catalytic activity over extended periods . It can undergo degradation in the presence of strong oxidizing agents, leading to the formation of inactive by-products . Long-term exposure to cobalt phthalocyanin has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are crucial for understanding the potential therapeutic and toxicological implications of cobalt phthalocyanin.
Dosage Effects in Animal Models
The effects of cobalt phthalocyanin vary with different dosages in animal models. At low doses, cobalt phthalocyanin has been shown to enhance antioxidant defenses and protect against oxidative stress . At high doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are likely due to the accumulation of cobalt ions in tissues, leading to oxidative damage and disruption of cellular homeostasis . Understanding the dosage-dependent effects of cobalt phthalocyanin is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
Cobalt phthalocyanin is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to participate in the tricarboxylic acid (TCA) cycle by influencing the activity of key enzymes such as citrate synthase and succinate dehydrogenase . Additionally, cobalt phthalocyanin can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, thereby influencing the production of NADPH and ribose-5-phosphate . These interactions highlight the role of cobalt phthalocyanin in regulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of cobalt phthalocyanin within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes via metal ion transporters such as divalent metal transporter 1 (DMT1) and zinc transporter (ZnT) proteins . Once inside the cell, cobalt phthalocyanin can bind to intracellular proteins such as metallothioneins and ferritins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the bioavailability and cellular effects of cobalt phthalocyanin.
Subcellular Localization
Cobalt phthalocyanin exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in mitochondria, where it can influence mitochondrial respiration and reactive oxygen species (ROS) production . Additionally, cobalt phthalocyanin can be targeted to the nucleus, where it can interact with DNA and modulate gene expression . These subcellular localization patterns are determined by targeting signals and post-translational modifications that direct cobalt phthalocyanin to specific compartments or organelles . Understanding the subcellular localization of cobalt phthalocyanin is essential for elucidating its biochemical and cellular effects.
准备方法
合成路线和反应条件: 酞菁钴(II) 可以通过多种方法合成。一种常用的方法是将邻苯二甲腈与氯化钴在钼酸铵和尿素等碱的存在下反应。 反应通常在硝基苯等高沸点溶剂中于升高的温度下进行 . 另一种方法是在氯化铵和尿素等催化剂存在下,将邻苯二甲腈与氯化钴一起加热 .
工业生产方法: 酞菁钴(II) 的工业生产通常涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和高纯度。 然后通过重结晶或其他分离技术对产物进行纯化,以获得所需的化合物 .
化学反应分析
反应类型: 酞菁钴(II) 会发生各种化学反应,包括氧化、还原和取代反应。 它以其在氧化反应中的催化活性而闻名 .
常用试剂和条件:
氧化: 酞菁钴(II) 可以催化酚类化合物氧化为醌类和醛类。
主要产物:
氧化: 醌类和醛类是酚类化合物氧化形成的主要产物.
还原: 一氧化碳是二氧化碳还原形成的主要产物.
相似化合物的比较
酞菁钴(II) 可以与其他金属酞菁化合物进行比较,例如含有铁、铜和镍的那些。这些化合物中的每一个都有独特的性质和催化活性:
酞菁铁(II): 以其在氧化反应中的催化活性而闻名,特别是在碳氢化合物的氧化反应中。
酞菁铜(II): 由于其强烈的蓝色,被广泛用于染料和颜料的生产。
酞菁镍(II): 用于电催化以及作为各种有机反应的催化剂.
属性
CAS 编号 |
3317-67-7 |
|---|---|
分子式 |
C32H16CoN8 |
分子量 |
571.5 g/mol |
IUPAC 名称 |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI 键 |
MPMSMUBQXQALQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |
Key on ui other cas no. |
3317-67-7 |
物理描述 |
Dark odorless powder; [Alfa Aesar MSDS] |
Pictograms |
Health Hazard |
相关CAS编号 |
36344-62-4 |
同义词 |
cobalt phthalocyanine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)






![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)




